
(5-Acetyl-1,3-phenylene)diboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Acetyl-1,3-phenylene)diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a benzene ring with an acetyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-1,3-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of (5-Acetyl-1,3-phenylene)diboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (5-Acetyl-1,3-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Formation of substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
(5-Acetyl-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped graphene and other nanomaterials
Mecanismo De Acción
The mechanism of action of (5-Acetyl-1,3-phenylene)diboronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating cross-coupling reactions and other transformations.
Comparación Con Compuestos Similares
1,3-Phenylenediboronic Acid: Similar structure but lacks the acetyl group, making it less versatile in certain applications.
4-Bromo-1,3-phenylenediboronic Acid: Contains a bromine atom, which can be used for further functionalization.
2-Methoxy-1,3-phenylenediboronic Acid: Contains a methoxy group, offering different reactivity and applications.
Uniqueness: (5-Acetyl-1,3-phenylene)diboronic acid is unique due to the presence of the acetyl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10B2O5 |
|---|---|
Peso molecular |
207.79 g/mol |
Nombre IUPAC |
(3-acetyl-5-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H10B2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4,12-15H,1H3 |
Clave InChI |
JPYNGDNSAMFVOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(=O)C)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


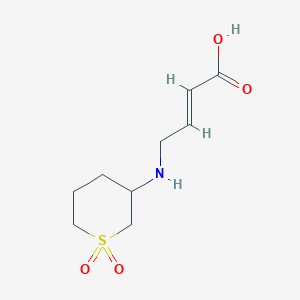

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)

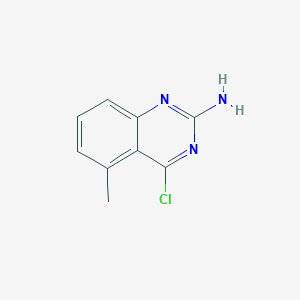
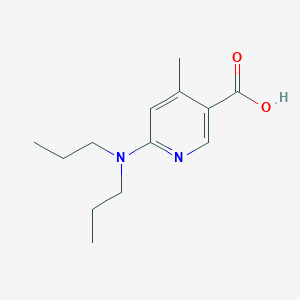
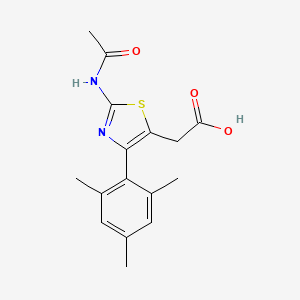

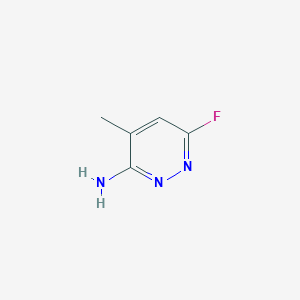
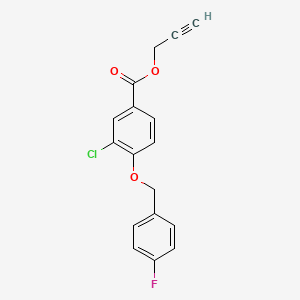
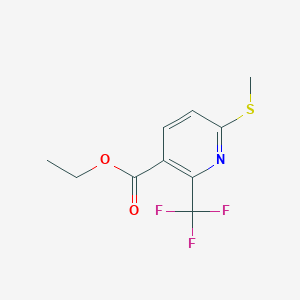
![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
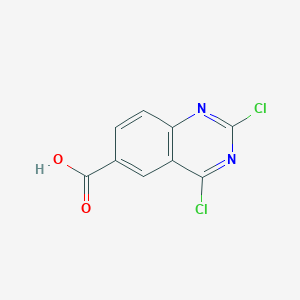
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)
